molecular formula C7H7BrN2O2S B15335359 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid

5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid

Cat. No.: B15335359
M. Wt: 263.11 g/mol
InChI Key: FSSRDEKJLMRAQH-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid typically involves the bromination of 2-(ethylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols or aldehydes.

Scientific Research Applications

5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated pyrimidine derivatives on biological systems.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethylthio group can influence the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a methylthio group instead of an ethylthio group.

    5-Bromo-2-(phenylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a phenylthio group instead of an ethylthio group.

    5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid is unique due to the presence of the ethylthio group, which can influence its reactivity and interactions with other molecules. The bromine atom also provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-ethylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSRDEKJLMRAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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